3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This specific compound features an aminomethyl group at the 3rd position and a methyl group at the 1st position of the quinoline ring, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and industrial chemistry.
The compound is classified as a quinoline derivative, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. It can be synthesized through various chemical reactions involving commercially available precursors. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
The synthesis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride typically involves several steps:
Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence yield and purity during synthesis.
The molecular structure of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride can be represented as follows:
The structural integrity plays a crucial role in its reactivity and biological activity.
3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions:
These reactions highlight the compound's versatility as a precursor for synthesizing more complex molecules.
The mechanism of action for 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride primarily relates to its interactions with biological targets. Quinoline derivatives are known for their potential antimicrobial and anticancer activities. The proposed mechanisms include:
Further research is needed to elucidate the precise molecular targets and pathways involved in its biological activity.
The physical properties of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride has several applications:
This compound's diverse applications underscore its significance in both scientific research and practical industrial uses.
The quinolin-2-one scaffold serves as a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity and planar aromatic geometry. Rational design of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride derivatives focuses on strategic modifications at three key positions: the N1 alkylation site, C3 aminomethyl group, and quinoline ring substitutions (e.g., 6-methyl or 7-chloro). As demonstrated in anticancer research, the C3 aminomethyl moiety enhances target binding through salt bridge formation with biological receptors, while N1 methylation improves metabolic stability by blocking oxidative metabolism at the nitrogen center [4]. Computational studies reveal that electron-withdrawing groups at C7 (e.g., chlorine) increase electrophilicity at C3, facilitating nucleophilic addition reactions during derivatization [8]. The aminomethyl modification specifically enables molecular interactions with kinase ATP-binding sites, as evidenced in Pim kinase inhibitors where this group anchors the inhibitor to conserved catalytic residues [4].
Table 1: Biological Activity of Key Quinolin-2-One Derivatives
Compound | C3 Modification | Ring Substitution | Biological Target | Key Activity |
---|---|---|---|---|
VBT-5445 [4] | (Pyridin-3-ylmethyl)amino | 7-Chloro | Pim1/EDC3 interaction | Disrupted mRNA decapping (IC₅₀ = 0.5 μM) |
GRG-1-34 [4] | Aminomethyl | 4-Bromo | mTORC1/Pim kinases | Tumor growth inhibition (PANC1 cells) |
SKI-II analog [8] | Pyrimidine hybrid | None | SphK1 | Moderate inhibition (IC₅₀ = 43.9 μM) |
3-(Aminomethyl)-6-methyl [7] | Aminomethyl | 6-Methyl | N/A | Intermediate for kinase inhibitors |
The synthesis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (CAS 1803584-81-7) proceeds through a four-step sequence starting from 3-chloroaniline. The critical Vilsmeier-Haack reaction transforms 3-chloroacetanilide into 2-chloroquinoline-3-carbaldehyde using POCl₃/DMF at 80°C, achieving cyclization and formylation simultaneously [4]. Subsequent acid hydrolysis yields 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, though this halogenation step is omitted for the unsubstituted target compound.
N-Alkylation precedes aminomethyl functionalization due to the superior reactivity of the quinolinone nitrogen over the aldehyde group. Treatment of the aldehyde intermediate with methyl iodide in DMF/K₂CO₃ at 60°C achieves selective N-methylation with >85% yield [6]. Alternatively, phase-transfer catalysis (tetrabutylammonium bromide) enhances alkylation efficiency for bulkier groups. The aminomethyl group is introduced via two routes:
Table 2: Key Intermediates and Their Synthetic Routes
Intermediate | CAS Number | Synthetic Method | Key Reagents |
---|---|---|---|
3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one [6] | N/A | Aldehyde reduction | NaBH₄ in methanol, 0°C |
7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde [4] | N/A | Vilsmeier-Haack cyclization | POCl₃/DMF, 80°C |
3-(Bromomethyl)-1-methylquinolin-2(1H)-one | N/A | Appel bromination | PBr₃, pyridine, CH₂Cl₂ |
Reductive amination represents the most efficient route to the aminomethyl target. The optimal protocol involves reacting 1-methyl-2-oxoquinoline-3-carbaldehyde (0.1 M in DCM) with ammonium acetate (3 eq.) and sodium triacetoxyborohydride (1.5 eq.) at 25°C for 12 hours [4]. This method surpasses NaBH₃CN in safety and selectivity, producing >90% conversion with minimal dialkylated byproducts. Critical purification parameters include:
Impurity profiling identifies three major byproducts: the tertiary amine from over-alkylation (≤3%), unreacted aldehyde (≤1.5%), and the alcohol reduction product (≤2%). These are removed via cold ether trituration after salification. Final validation by ¹H NMR shows characteristic peaks at δ 4.10 (s, 2H, CH₂NH₂), 3.65 (s, 3H, N-CH₃), and 7.45-8.20 (m, 4H, quinoline-H), with ESI-MS m/z 189.1 [M+H]⁺ for the free base [3] [7].
The aminomethyl linker's conformational flexibility significantly impacts biological activity. Molecular dynamics simulations reveal that replacing the methylene bridge with rigid spacers (e.g., ester or amide) reduces Pim kinase inhibition by 15-fold due to restricted rotation [8]. Conversely, extending the linker to -CH₂CH₂NH- enhances mTORC1 inhibition (GRG-1-104, IC₅₀ = 28 nM) by enabling deeper penetration into the hydrophobic pocket [4].
Critical SAR findings include:
Table 3: Impact of Linker Modifications on Biological Activity
Compound | C3 Linker Structure | clogP | mTORC1 IC₅₀ (nM) | PANC1 Growth Inhibition |
---|---|---|---|---|
GRG-1-31 [4] | -CH₂NH- | 1.8 | 41.0 | 78% at 1μM |
GRG-1-104 [4] | -CH₂CH₂NH- | 2.3 | 19.2 | 92% at 1μM |
Amide analog [4] | -CONH- | 1.5 | >1000 | 12% at 1μM |
Ether analog [4] | -CH₂O- | 1.6 | 650 | 38% at 1μM |
Scale-up beyond 100g reveals three critical bottlenecks:
Optimized conditions achieve consistent 82% overall yield from 3-chloroaniline at kilogram scale:
Residual solvent specifications (ICH Q3C) require stringent control of DMF (<880 ppm) and DCM (<600 ppm), achieved through vacuum tray drying at 50°C for 48 hours. Continuous flow hydrogenation is being explored to replace borohydride reductants, potentially eliminating heavy metal contaminants [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: